molecular formula C11H15NO3 B15237116 1-Amino-1-(3,4-dimethoxyphenyl)acetone

1-Amino-1-(3,4-dimethoxyphenyl)acetone

Cat. No.: B15237116
M. Wt: 209.24 g/mol
InChI Key: MBFVLUJIYXGBFI-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dimethoxyphenyl)acetone is a synthetic organic compound featuring a 3,4-dimethoxyphenyl group attached to an acetone backbone, with an amino (-NH₂) substituent at the α-carbon position. The parent compound, 3,4-dimethoxyphenylacetone, has a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-amino-1-(3,4-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,12H2,1-3H3

InChI Key

MBFVLUJIYXGBFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,4-dimethoxyphenyl)acetone can be synthesized through several methods. One common approach involves the asymmetric amination of 3,4-dimethoxyphenylacetone using microbial catalysts such as Brevibacterium linens IFO 12141 . This method yields optically active amines, which are valuable in pharmaceutical applications.

Industrial Production Methods: Industrial production of 1-Amino-1-(3,4-dimethoxyphenyl)acetone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3,4-dimethoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-1-(3,4-dimethoxyphenyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dimethoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the dimethoxyphenyl group can engage in π-π interactions and hydrophobic interactions. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Overview of 3,4-Dimethoxyphenyl-Containing Compounds

Compound Class Structure Highlights Biological Activity IC₅₀ (μM) or Key Finding Reference
Cyclohexene Derivatives Styryl-cyclohexene core Cytotoxic, Neurotrophic 2.73–24.14 (A549, MCF7, HepG2)
Curcumin Derivatives Conjugated dienone system Anti-Cancer (computational) N/A
Triazole Derivatives Triazole-thioacetic acid Low Acute Toxicity Predicted LD₅₀ > 500 mg/kg
Lignin Model Compounds Ethanone linkage Alkaline Cleavage Rapid β-O-4 bond cleavage
3,4-Dimethoxyphenylacetone Acetone backbone Structural Reference N/A

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